Isothiazolo[4,5-b]pyridin-3-amine
CAS No.: 2089325-25-5
Cat. No.: VC17431444
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089325-25-5 |
|---|---|
| Molecular Formula | C6H5N3S |
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | [1,2]thiazolo[4,5-b]pyridin-3-amine |
| Standard InChI | InChI=1S/C6H5N3S/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9) |
| Standard InChI Key | QEMUGXJJNUZWAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=NS2)N)N=C1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Isothiazolo[4,5-b]pyridin-3-amine, systematically named thiazolo[5,4-b]pyridin-3-amine, belongs to the class of fused heterocyclic compounds. Its structure combines an isothiazole ring (a five-membered ring containing sulfur and nitrogen) with a pyridine ring, resulting in a bicyclic system. The amine group at position 3 enhances its reactivity and potential for functionalization .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 151.19 g/mol |
| IUPAC name | thiazolo[5,4-b]pyridin-3-amine |
| InChI | InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9) |
| InChI Key | NVOYVQKFZVOHPB-UHFFFAOYSA-N |
Structural Uniqueness
The compound’s fused ring system confers distinct electronic properties. The isothiazole ring’s sulfur atom introduces electrophilic character, while the pyridine nitrogen contributes basicity. This combination enables interactions with biological targets such as kinases .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of isothiazolo[4,5-b]pyridin-3-amine typically involves cyclization reactions. A common method employs 2-aminopyridine precursors reacted with sulfur and oxidizing agents to form the isothiazole ring. For example, copper-catalyzed cyclization under inert conditions yields the core structure .
Recent advancements in dihalogenated isothiazolo[4,5-b]pyridine synthesis (e.g., 3,5- and 3,6-dibromo derivatives) have enabled regioselective functionalization. These intermediates serve as building blocks for introducing substituents via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Industrial Scalability
Industrial production prioritizes cost efficiency and purity. Continuous flow reactors and automated systems are employed to optimize yield (typically >80%) and minimize byproducts. Purification via column chromatography or crystallization ensures compliance with pharmaceutical standards.
Mechanism of Action and Biological Activity
PI3K Inhibition
Isothiazolo[4,5-b]pyridin-3-amine exhibits inhibitory activity against phosphoinositide 3-kinase (PI3K), a key regulator of cell growth and survival. By binding to the ATP-binding pocket of PI3K, it disrupts the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells .
Selectivity Over GAK
Despite structural similarities to isothiazolo[4,3-b]pyridines (potent GAK inhibitors), the [4,5-b] isomer shows negligible affinity for GAK. Molecular modeling suggests that the altered ring fusion geometry impedes binding to GAK’s active site .
Applications in Scientific Research
Medicinal Chemistry
The compound’s scaffold is leveraged in drug discovery:
-
Anticancer Agents: Derivatives targeting PI3K are explored for breast and prostate cancers.
-
Antiviral Candidates: Structural analogs inhibit viral entry mechanisms, though efficacy remains modest compared to GAK-targeting isomers .
Material Science
Electron-deficient aromatic systems like isothiazolo[4,5-b]pyridin-3-amine are incorporated into organic semiconductors for optoelectronic devices. Their rigid structure enhances charge transport properties.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with yields sulfoxides or sulfones, altering solubility and bioactivity.
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Reduction: Lithium aluminum hydride reduces the amine to secondary amines, enabling further derivatization.
Substitution Reactions
Nucleophilic substitution at position 6 introduces groups like methoxy or aryl rings, modulating electronic and steric properties. For example, coupling with 3,4-dimethoxyphenylboronic acid enhances kinase affinity .
Comparison with Structural Analogs
Table 2: Isothiazolo-Pyridine Isomers Compared
| Compound | Target | Affinity (Kd) | Key Application |
|---|---|---|---|
| Isothiazolo[4,5-b]pyridin-3-amine | PI3K | ~500 nM | Cancer therapy |
| Isothiazolo[4,3-b]pyridine | GAK | <10 nM | Antiviral research |
| Thiazolo[5,4-b]pyridine | N/A | N/A | Material science |
The [4,5-b] isomer’s PI3K selectivity contrasts with the [4,3-b] isomer’s GAK potency, underscoring the impact of ring fusion geometry on bioactivity .
Future Directions
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PI3K Isoform Selectivity: Designing derivatives with selectivity for PI3Kα over PI3Kβ could reduce off-target effects.
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Combination Therapies: Co-administration with mTOR inhibitors may synergize anticancer effects.
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